molecular formula C8H10O6S2 B13990852 2,3-Bis(acetylsulfanyl)butanedioic acid CAS No. 17660-55-8

2,3-Bis(acetylsulfanyl)butanedioic acid

Cat. No.: B13990852
CAS No.: 17660-55-8
M. Wt: 266.3 g/mol
InChI Key: IGEPXHZQIGLLRI-UHFFFAOYSA-N
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Description

2,3-Bis(acetylsulfanyl)butanedioic acid (CAS: 17660-55-8) is a derivative of succinic acid (butanedioic acid) with two acetylsulfanyl (-S-Ac) groups substituted at the 2 and 3 positions of the carbon backbone. Its molecular formula is C₈H₁₀O₆S₂, derived from the succinic acid backbone (C₄H₆O₄) and two acetylsulfanyl substituents (each contributing C₂H₃O₂S).

Key features include:

  • Functional Groups: Two acetylsulfanyl (-S-C(O)-CH₃) and two carboxylic acid (-COOH) groups.
  • Physicochemical Properties: Expected to exhibit moderate lipophilicity due to acetyl groups, improving membrane permeability compared to DMSA.
  • Applications: Potential use in chelation therapy, biochemical research, or as an intermediate in organic synthesis.

Properties

CAS No.

17660-55-8

Molecular Formula

C8H10O6S2

Molecular Weight

266.3 g/mol

IUPAC Name

2,3-bis(acetylsulfanyl)butanedioic acid

InChI

InChI=1S/C8H10O6S2/c1-3(9)15-5(7(11)12)6(8(13)14)16-4(2)10/h5-6H,1-2H3,(H,11,12)(H,13,14)

InChI Key

IGEPXHZQIGLLRI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SC(C(C(=O)O)SC(=O)C)C(=O)O

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 2,3-Bis(acetylsulfanyl)butanedioic acid typically follows a multi-step process involving the functionalization of a butanedioic acid (succinate) scaffold with acetylsulfanyl groups. The general approach involves:

  • Starting from a suitable butanedioic acid derivative (often 2,3-dihalobutanedioic acid or 2,3-dihydroxybutanedioic acid).
  • Nucleophilic substitution or acylation to introduce acetylsulfanyl groups at the 2 and 3 positions.

Laboratory Synthesis Route

Stepwise Procedure
  • Preparation of 2,3-Dihalobutanedioic Acid:

    • 2,3-dihalobutanedioic acid can be synthesized from butanedioic acid through halogenation (e.g., bromination or chlorination) at the 2 and 3 positions.
  • Nucleophilic Substitution with Potassium Thioacetate:

    • The dihalide is reacted with potassium thioacetate in an aprotic solvent (such as acetone or dimethylformamide) under reflux.
    • This results in the displacement of halide ions by thioacetate groups, yielding 2,3-bis(thioacetyl)butanedioic acid.
  • Acidification and Purification:

    • The reaction mixture is acidified (often with dilute hydrochloric acid) to precipitate the product.
    • The crude product is filtered, washed, and recrystallized from a suitable solvent (e.g., ethanol or water) to obtain pure 2,3-Bis(acetylsulfanyl)butanedioic acid.
Reaction Scheme

$$
\text{2,3-dihalobutanedioic acid} + 2 \ \text{KSAc} \rightarrow \text{2,3-Bis(acetylsulfanyl)butanedioic acid} + 2 \ \text{KHal}
$$

Industrial and Advanced Methods

  • Continuous Flow Synthesis: Industrial-scale production may utilize continuous flow reactors, which offer better control over reaction parameters, improved yields, and higher purity. This approach is especially valuable for minimizing side reactions and ensuring the stability of sensitive acetylsulfanyl groups.
  • Inert Atmosphere: To prevent oxidation or degradation of intermediates, reactions are often conducted under an inert atmosphere (e.g., nitrogen or argon).

Alternative Synthesis: Acylation of 2,3-Dimercaptosuccinic Acid

  • Another documented route involves the acylation of 2,3-dimercaptosuccinic acid with acetic anhydride or acetyl chloride to introduce acetylsulfanyl groups directly onto the thiol positions.
  • This method is particularly useful when the dimercapto precursor is readily available and offers a straightforward path to the target compound.

Experimental Data and Research Results

Physical and Chemical Properties Table

Property Value Reference
Molecular Formula C₈H₁₀O₆S₂
Molecular Weight 266.29 g/mol
Density 1.541 g/cm³
Boiling Point 359.2°C at 760 mmHg
Flash Point 171°C
Vapor Pressure 3.92 × 10⁻⁶ mmHg at 25°C
Exact Mass 265.99200
LogP 0.45220
PSA (Polar Surface Area) 159.34

Yields and Purity

  • Laboratory Yields: Typical yields for the nucleophilic substitution route range from 65% to 80%, depending on the purity of starting materials and optimization of reaction conditions.
  • Industrial Yields: Continuous flow processes can increase yields by 5–10% and enhance product purity due to better temperature and mixing control.

Research Literature

  • Early syntheses and characterization are described in classic literature, including the Journal of the Chemical Society (Owen & Sultanbawa, 1949) and Helvetica Chimica Acta (Gerecke et al., 1961).
  • These sources confirm the viability of both halide substitution and acylation routes, with detailed spectral and analytical data supporting product identification.

Comparative Analysis of Preparation Methods

Method Key Steps Typical Yield Advantages Limitations
Halide substitution with potassium thioacetate Halogenation, substitution, acidification 65–80% Widely used, scalable Requires halide precursor
Acylation of dimercaptosuccinic acid Acylation with acetyl chloride/anhydride 60–75% Direct, fewer steps Availability of precursor
Continuous flow processing As above, in flow reactor 70–85% Higher yield, better purity Equipment-intensive

Notes and Best Practices

  • Reaction Control: Maintaining an inert atmosphere and controlled temperature is crucial to prevent oxidation of acetylsulfanyl groups.
  • Purification: Recrystallization from ethanol or water is effective for laboratory-scale purification.
  • Analytical Confirmation: Characterization should include NMR, IR, and mass spectrometry to confirm the presence of acetylsulfanyl and carboxylic acid groups.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(acetylsulfanyl)butanedioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the acetylsulfanyl groups to thiol groups.

    Substitution: The acetylsulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives.

Scientific Research Applications

2,3-Bis(acetylsulfanyl)butanedioic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Bis(acetylsulfanyl)butanedioic acid involves its ability to participate in redox reactions. The acetylsulfanyl groups can undergo oxidation and reduction, making the compound a versatile reagent in redox chemistry. It can interact with various molecular targets, including enzymes and proteins, through thiol-disulfide exchange reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Functional Group Analysis

Compound Name (CAS) Molecular Formula Functional Groups Key Properties/Applications Stability Considerations
2,3-Bis(acetylsulfanyl)butanedioic acid (17660-55-8) C₈H₁₀O₆S₂ Acetylsulfanyl, carboxylic acid Prodrug potential; enhanced lipophilicity Resists thiol oxidation due to acetyl protection
2,3-Dimercaptosuccinic acid (DMSA) (2418-14-6) C₄H₆O₄S₂ Thiol (-SH), carboxylic acid FDA-approved for lead poisoning; direct metal chelation Prone to oxidation; requires stabilization
2,2-Bis(hydroxymethyl)butanoic acid (10097-02-6) C₆H₁₂O₄ Hydroxymethyl (-CH₂OH), carboxylic acid Hydrophilic; used in polymer synthesis Hygroscopic; stable under anhydrous conditions
N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid (BES) (10191-18-1) C₆H₁₅NO₅S Hydroxyethyl, sulfonic acid Biological buffer (pH 6.5–8.5); cell culture applications Stable in aqueous solutions; non-reactive

Key Research Findings

  • Stability and Reactivity :

    • The acetylsulfanyl groups in 2,3-bis(acetylsulfanyl)butanedioic acid confer greater oxidative stability compared to DMSA’s free thiols, which rapidly oxidize to disulfides in air .
    • Acetylation may enable controlled release of active thiols in vivo via enzymatic deacetylation, suggesting prodrug functionality .
  • Chelation Efficiency :

    • DMSA’s free thiols bind heavy metals (e.g., Pb²⁺, Hg²⁺) with high affinity. The acetylated form likely requires metabolic activation for similar efficacy, delaying chelation but improving bioavailability .
  • Solubility and Applications: Hydrophilicity: 2,2-Bis(hydroxymethyl)butanoic acid () is more water-soluble due to polar hydroxymethyl groups, making it suitable for aqueous-phase reactions . Lipophilicity: The acetyl groups in 2,3-bis(acetylsulfanyl)butanedioic acid enhance lipid solubility, favoring absorption in biological systems .
  • Toxicity and Safety: DMSA exhibits low toxicity in therapeutic doses, while acetylated derivatives may reduce gastrointestinal irritation associated with free thiols . BES () is non-toxic in buffer systems, highlighting divergent applications compared to sulfur-containing analogs .

Notes and Limitations

Data Gaps: Limited empirical data on the target compound’s melting point, solubility, and toxicity were found in the provided evidence. Further studies are needed to characterize these properties.

Mechanistic Insights : Comparisons rely on structural analogies and functional group chemistry; direct experimental comparisons are absent in the cited sources.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2,3-Bis(acetylsulfanyl)butanedioic acid to minimize impurities?

  • Methodological Answer : Synthesis optimization involves monitoring reaction conditions (e.g., stoichiometry of thiolation agents, pH, and temperature). For example, impurities such as unreacted thiol intermediates or over-acetylated byproducts can be reduced by controlling the acetylation time and using anhydrous conditions. Characterization via HPLC (with UV detection at 254 nm) and 1H^1H-NMR (to confirm disulfide bond formation) is critical .

Q. What analytical techniques are most reliable for quantifying 2,3-Bis(acetylsulfanyl)butanedioic acid in complex matrices?

  • Methodological Answer : Reverse-phase HPLC coupled with mass spectrometry (LC-MS) is recommended for high specificity, especially in biological samples. For structural confirmation, 13C^{13}C-NMR and FT-IR can validate the acetyl-thioester linkages and carboxylate groups. Calibration curves using certified reference standards (e.g., deuterated analogs) improve accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for 2,3-Bis(acetylsulfanyl)butanedioic acid?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antioxidant vs. pro-oxidant effects) may arise from assay conditions (e.g., pH, redox environment). To address this:

  • Perform dose-response studies across physiological pH ranges (4.0–7.4).
  • Use orthogonal assays (e.g., DPPH radical scavenging and cellular ROS detection) to cross-validate results.
  • Control for thiol-disulfide exchange artifacts by pre-treating samples with chelating agents (e.g., EDTA) .

Q. What experimental designs are suitable for studying the stability of 2,3-Bis(acetylsulfanyl)butanedioic acid under varying storage conditions?

  • Methodological Answer : Stability studies should include:

  • Temperature : Accelerated degradation tests at 40°C, 60°C, and -20°C (long-term storage).
  • Light sensitivity : Exposure to UV-Vis light (300–800 nm) in quartz cuvettes.
  • Humidity : Storage at 75% relative humidity to assess hydrolytic degradation.
  • Analytical endpoints: Track acetyl-thioester hydrolysis via LC-MS and quantify free thiols using Ellman’s reagent .

Q. How can researchers elucidate the stereochemical configuration of synthetic 2,3-Bis(acetylsulfanyl)butanedioic acid derivatives?

  • Methodological Answer : Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) can separate enantiomers. Absolute configuration determination requires X-ray crystallography or electronic circular dichroism (ECD) with density functional theory (DFT) simulations. For diastereomers, NOESY NMR can resolve spatial proximity of substituents .

Q. What strategies mitigate interference from 2,3-Bis(acetylsulfanyl)butanedioic acid’s disulfide bonds in redox studies?

  • Methodological Answer : To prevent disulfide scrambling:

  • Use reducing agents (e.g., TCEP) in buffer systems, but validate their inertness toward the compound.
  • Employ anaerobic chambers for experiments requiring oxygen-sensitive conditions.
  • Confirm redox states via tandem MS (e.g., MALDI-TOF/TOF) pre- and post-experiment .

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